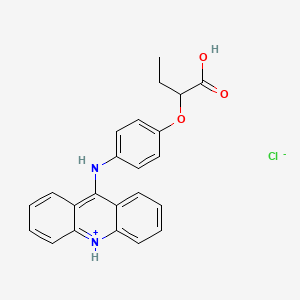
2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate is a compound that has garnered interest due to its potential applications in various fields, particularly in medicinal chemistry. This compound is characterized by the presence of an acridine moiety, which is known for its biological activity, and a butyric acid group, which can influence its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate typically involves a multi-step process. One common method starts with the preparation of 9-acridinylamine, which is then reacted with p-hydroxyphenylbutyric acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism by which 2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate exerts its effects is primarily through its interaction with DNA. The acridine moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties.
Doxorubicin: An anthracycline antibiotic that also intercalates with DNA and inhibits topoisomerase II.
Uniqueness
2-(p-(9-Acridinylamino)phenoxy)butyric acid, dihydrate is unique due to its specific combination of the acridine moiety and the butyric acid group. This combination can enhance its solubility and potentially improve its biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
73758-51-7 |
|---|---|
Formule moléculaire |
C23H21ClN2O3 |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
2-[4-(acridin-10-ium-9-ylamino)phenoxy]butanoic acid;chloride |
InChI |
InChI=1S/C23H20N2O3.ClH/c1-2-21(23(26)27)28-16-13-11-15(12-14-16)24-22-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)22;/h3-14,21H,2H2,1H3,(H,24,25)(H,26,27);1H |
Clé InChI |
DULWHCIJMLNJQY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)OC1=CC=C(C=C1)NC2=C3C=CC=CC3=[NH+]C4=CC=CC=C42.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
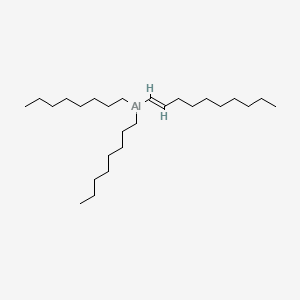
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)
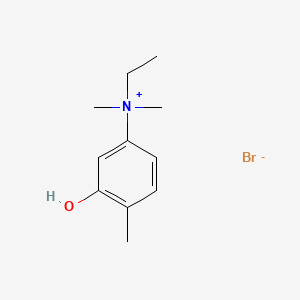
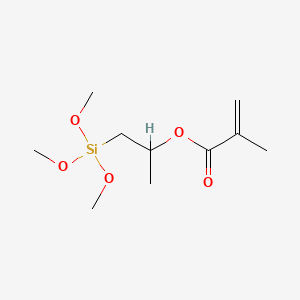
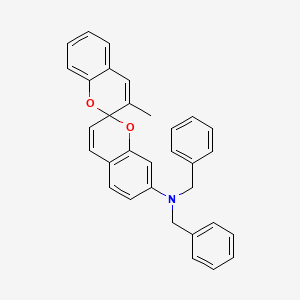

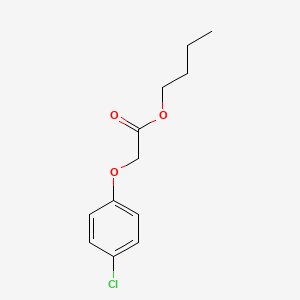
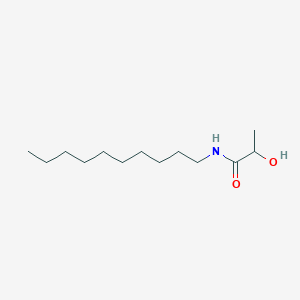
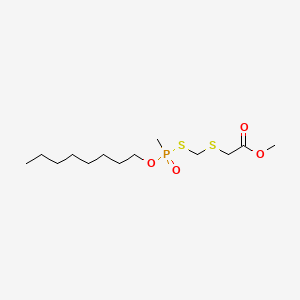
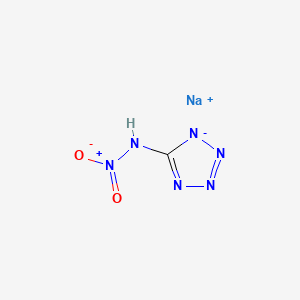
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)
